An In-Depth Technical Guide to (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS 119378-70-0): A Keystone Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS 119378-70-0): A Keystone Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride (CAS: 119378-70-0), a pivotal chemical entity in contemporary drug discovery and development. The N-phenylpiperazine moiety is a well-established "privileged scaffold," forming the structural backbone of numerous clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1] This document elucidates the compound's physicochemical properties, details robust methodologies for its synthesis and analytical characterization, and explores its critical role as a versatile intermediate in the creation of advanced pharmaceutical agents. The protocols and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable, field-proven techniques.
The Phenylpiperazine Scaffold: A Privileged Structure in Drug Design
The journey of phenylpiperazine compounds in medicinal chemistry began in the mid-20th century, evolving from simple anthelmintics to a cornerstone of modern pharmacology.[1][2] The piperazine ring's two nitrogen atoms offer versatile synthetic handles, allowing for precise structural modifications that can fine-tune a molecule's steric, electronic, and physicochemical properties to achieve desired biological activity.[3] This adaptability has cemented the N-phenylpiperazine core as a privileged scaffold, particularly prevalent in drugs targeting CNS disorders like schizophrenia, depression, and anxiety.[1][4]
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride serves not as an end-product therapeutic but as a crucial, high-value starting material. The carboxylic acid functional group provides a reactive point for amide bond formation, esterification, or other conjugations, enabling the extension of the molecular structure to interact with specific biological targets. Its derivatives have been investigated as glycine transporter 1 (GlyT-1) inhibitors for schizophrenia, modulators for neurodegenerative diseases, and multi-target ligands for various CNS receptors.[4][5][6][7]
Physicochemical Properties & Structural Characterization
Accurate characterization of this intermediate is fundamental for its effective use in multi-step syntheses. The hydrochloride salt form enhances stability and aqueous solubility compared to the freebase.
| Property | Value | Source |
| CAS Number | 119378-70-0 | [8] |
| Molecular Formula | C₁₂H₁₆N₂O₂ · HCl | [9] |
| Molecular Weight | 256.73 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| IUPAC Name | (4-phenylpiperazin-1-yl)acetic acid hydrochloride | [11] |
Protocol 1: Spectroscopic Characterization
A self-validating characterization workflow involves a combination of NMR, Mass Spectrometry, and IR spectroscopy to confirm both structure and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms. The hydrochloride form will result in a downfield shift for protons near the protonated nitrogen.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR spectra. Expect to see multiplets in the aromatic region (~6.8-7.3 ppm) for the phenyl group, broad signals for the eight piperazine protons (typically ~3.1-3.9 ppm), and a singlet for the methylene (CH₂) protons of the acetic acid moiety (~4.3 ppm).[12] The acidic proton and the proton on the quaternary nitrogen may be broad or exchange with the solvent.
-
Acquire ¹³C NMR spectra to confirm the carbon framework, including the carbonyl carbon of the carboxylic acid (~170-175 ppm).[12]
-
B. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the freebase form of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
The expected [M+H]⁺ ion for the freebase (C₁₂H₁₆N₂O₂) would be approximately m/z 221.13.
-
C. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to verify the presence of key functional groups.
-
Methodology:
-
Analyze the solid sample using an ATR-FTIR spectrometer.
-
Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretch) around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1730 cm⁻¹, C-N stretching in the 1100-1300 cm⁻¹ region, and aromatic C-H stretches above 3000 cm⁻¹.
-
Synthesis and Reaction Pathways
The synthesis of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a well-defined process rooted in fundamental organic reactions. The most common industrial approach involves a two-step sequence: N-arylation to form the phenylpiperazine core, followed by N-alkylation to introduce the acetic acid sidechain.
Caption: General synthesis workflow for the target compound.
Protocol 2: Laboratory-Scale Synthesis
This protocol outlines a representative procedure for educational and research purposes. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Rationale: This procedure utilizes a common and efficient N-alkylation of the commercially available 1-phenylpiperazine with an ester, followed by saponification or acid hydrolysis. Using an ester protects the carboxylic acid from unwanted side reactions and is typically easier to purify than using a haloacetic acid directly. The final step with hydrochloric acid both hydrolyzes the ester and forms the desired salt in one pot.
-
Step 1: Synthesis of Ethyl (4-phenylpiperazin-1-yl)acetate
-
To a round-bottom flask, add 1-phenylpiperazine (1.0 eq.), potassium carbonate (2.0 eq.) as a base, and a polar aprotic solvent like acetonitrile (ACN).
-
Stir the mixture to create a uniform suspension.
-
Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperazine.
-
Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by Thin Layer Chromatography (TLC) until the 1-phenylpiperazine is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
-
-
Step 2: Hydrolysis to (4-Phenylpiperazin-1-yl)acetic acid hydrochloride
-
Dissolve the purified ester from Step 1 in a minimal amount of ethanol.
-
Add concentrated hydrochloric acid (e.g., 6N HCl, 3-4 eq.) to the solution.
-
Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the ester.
-
Cool the solution in an ice bath. The hydrochloride salt product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum.
-
Confirm the identity and purity of the final white solid using the characterization methods outlined in Protocol 1.
-
Role as a Versatile Synthetic Intermediate
The true value of this compound lies in its application as a scaffold for building more complex, biologically active molecules. The terminal carboxylic acid is a key handle for derivatization, most commonly through amide bond formation.
Caption: Role as a core intermediate for diverse therapeutic agents.
-
GlyT-1 Inhibitors: By coupling the carboxylic acid with various substituted anilines, researchers have developed potent inhibitors of the glycine transporter 1 (GlyT-1).[7] Elevating glycine levels in the brain via GlyT-1 inhibition is a validated strategy for ameliorating negative symptoms in schizophrenia.[7]
-
Neurodegenerative Disease Modulators: The derivative N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide, synthesized directly from this core, is a known TRPC6 agonist that has shown promise in restoring synaptic plasticity in animal models of Alzheimer's disease.[5] Other novel piperazine derivatives have demonstrated the ability to reduce both amyloid and Tau pathologies in preclinical models.[6]
-
Anticonvulsants: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity, demonstrating efficacy in maximal electroshock (MES) seizure models.[12]
Analytical Quantification Methodologies
Robust and validated analytical methods are crucial for quality control during synthesis and for pharmacokinetic (PK) and biodistribution studies in drug development.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity and content analysis, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for bioanalysis.[14]
| Parameter | HPLC-UV (Typical) | LC-MS/MS (Typical) | Rationale |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Demonstrates a direct relationship between concentration and response. |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | The lowest concentration that can be reliably detected. |
| LOQ | ~0.4 µg/mL | ~0.15 µg/mL | The lowest concentration that can be accurately quantified. |
| Accuracy (% Recovery) | 98-102% | 95-105% | How close the measured value is to the true value. |
| Precision (% RSD) | < 2% | < 10% | The degree of scatter between repeated measurements. |
Data are representative based on structurally similar compounds.[14]
Protocol 3: Quantification by Reverse-Phase HPLC-UV
-
Rationale: This method separates the analyte from impurities based on its polarity. The phenyl group provides a strong chromophore, making UV detection highly effective.
-
Methodology:
-
Chromatographic System: HPLC with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve a suitable retention time (typically 3-7 minutes) and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; typically around 254 nm due to the phenyl ring.
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase. Create a calibration curve by making serial dilutions to at least five concentration levels spanning the expected sample concentration.
-
Validation: Perform a full method validation as per ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
-
Caption: Standard workflow for HPLC method validation.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols are mandatory when handling (4-Phenylpiperazin-1-yl)acetic acid hydrochloride. Information should be drawn from the Safety Data Sheet (SDS) of the compound or structurally related analogues.[10][15][16][17]
| Hazard Category | Description & Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11][16] Handling: Avoid creating dust. Use only in a well-ventilated chemical fume hood.[10] Do not eat, drink, or smoke when using this product.[18] |
| Skin/Eye Damage | Causes skin irritation and serious eye irritation/damage.[10][17] PPE: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][18] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][15] Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10] |
| Storage | Store locked up in a cool, dry, and well-ventilated place.[10] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] |
Conclusion
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is more than a simple chemical; it is a foundational element in the toolkit of medicinal chemists. Its strategic importance is derived from the proven therapeutic potential of the N-phenylpiperazine scaffold and the synthetic versatility afforded by its acetic acid moiety. By understanding its properties, synthesis, and analytical methodologies, researchers can effectively leverage this compound to engineer the next generation of CNS-targeted therapeutics and other novel pharmaceutical agents. This guide serves as a technical resource to support those efforts, emphasizing the principles of safety, precision, and scientific integrity that underpin successful drug development.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
- The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.
-
Pellegrino, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 61. [Link]
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet. (2013, January 21). Thermo Fisher Scientific.
- (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid. (n.d.). CymitQuimica.
-
Fantini, V., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(20), 3845-3861. [Link]
- (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID X HCL | 119378-70-0. (2022, August 25). ChemicalBook.
- Safety Data Sheet for [4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid. (n.d.). AK Scientific, Inc.
- Safety Data Sheet for 1-Phenylpiperazine hydrochloride. (2025, December 21). Fisher Scientific.
- Safety Data Sheet for Phenylpiperazine (hydrochloride). (2025, June 24). Cayman Chemical.
- Safety D
-
Mozhaeva, L. V., et al. (2022). Piperazine Derivative Stabilizes Actin Filaments in Primary Fibroblasts and Binds G-Actin In Silico. International Journal of Molecular Sciences, 23(21), 13399. [Link]
-
Meunier, C., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
-
Giedzinski, E., et al. (2020). 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. Neuro-Oncology, 22(10), 1484-1495. [Link]
- 2-(4-((BENZYLOXY)CARBONYL)PIPERAZIN-1-YL)ACETIC ACID HYDROCHLORIDE. (n.d.). Chemical Supplier.
-
Zagaja, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 432-444. [Link]
- Piperazin-1-yl-acetic acid. (n.d.).
- (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. (n.d.). ChemicalBook.
- Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1). (n.d.). CAS Common Chemistry.
- Cyclopentanone (2-chloro-1-(chloro(difluoro)methyl)-2,2-difluoro-1-hydroxyethyl)hydrazone. (n.d.).
-
Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41. [Link]
- Chemicals. (n.d.). Fisher Scientific.
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
- (4-Phenyl-piperazin-1-yl)acetic acid hydrochloride suppliers and producers. (n.d.). BuyersGuideChem.
- (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid. (n.d.). CymitQuimica.
- Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. (2025, August 7).
- Phenylpiperazine (hydrochloride) (CAS 4004-95-9). (n.d.). Cayman Chemical.
- 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid. (n.d.). Sigma-Aldrich.
-
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]
- A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. (n.d.). BenchChem.
- Chen, Z., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry.
- Singh, P., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
-
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 406-415. [Link]
- Acetic acid, diphenyl-, 2-(4-methyl-1-piperazinyl)ethyl ester, dihydrochloride. (n.d.). PubChemLite.
- 59378-75-5 | CAS D
- Ragab, G., et al. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- compound npa008908. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyanvihar.org [gyanvihar.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine Derivative Stabilizes Actin Filaments in Primary Fibroblasts and Binds G-Actin In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (4-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID X HCL | 119378-70-0 [chemicalbook.com]
- 9. (4-Phenyl-piperazin-1-yl)-acetic acid hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. enamine.enamine.net [enamine.enamine.net]
